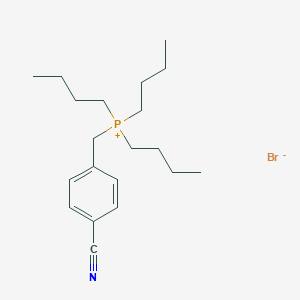

Tributyl(4-cyanobenzyl)phosphonium bromide

Description

Fundamental Principles of Organophosphorus Chemistry with a Focus on Phosphonium (B103445) Cations

Organophosphorus compounds are broadly classified based on the oxidation state and coordination number of the phosphorus atom. Phosphonium salts fall into the category of phosphorus(V) compounds. They consist of a central phosphorus atom bonded to four organic residues (alkyl or aryl groups), resulting in a positively charged tetravalent cation, formally represented as [PR₄]⁺. jdchem.com.cn This phosphonium cation is associated with a counter-anion, typically a halide such as bromide or chloride. jdchem.com.cn

The geometry of the phosphonium cation is tetrahedral, analogous to its nitrogen counterpart, the quaternary ammonium (B1175870) ion. jdchem.com.cn The formation of these salts is most commonly achieved through the quaternization of tertiary phosphines (R₃P) with alkyl halides. nih.gov This reaction proceeds via nucleophilic attack of the phosphorus atom's lone pair on the electrophilic carbon of the alkyl halide, forming a stable phosphorus-carbon bond. jdchem.com.cn

Importance of Phosphonium Salts as Versatile Reagents in Organic Transformations

The significance of phosphonium salts in organic synthesis lies primarily in their role as precursors to phosphorus ylides, also known as Wittig reagents. delval.edu These ylides are pivotal for one of the most powerful methods of alkene synthesis. nih.gov Beyond this, phosphonium salts also find application as phase-transfer catalysts and ionic liquids, highlighting their versatility. wikipedia.org

The field of phosphonium salt chemistry was revolutionized in 1954 by Georg Wittig, who discovered that a phosphonium ylide could react with an aldehyde or ketone to form an alkene. delval.edunih.gov This discovery, now known as the Wittig reaction, provided a highly reliable and predictable method for forming carbon-carbon double bonds at a specific position, a frequent challenge in synthesis. delval.edu For this groundbreaking work, Wittig was awarded the Nobel Prize in Chemistry in 1979. nih.gov Since its discovery, the Wittig reaction and other phosphonium-mediated transformations have been subject to extensive development, leading to modifications that allow for greater control over the stereochemical outcome (E/Z selectivity) of the resulting alkene. wikipedia.org

Several key reaction classes rely on the unique reactivity of phosphonium species.

The Wittig Reaction: This is the most prominent reaction involving phosphonium salts. It involves the deprotonation of a phosphonium salt with a strong base to form a phosphorus ylide. delval.edu This ylide then reacts with a carbonyl compound (aldehyde or ketone) through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate rapidly decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. delval.educhemeurope.com

The Appel Reaction: This reaction converts an alcohol to an alkyl halide using a combination of a tertiary phosphine (like triphenylphosphine) and a tetrahalomethane (e.g., CCl₄ or CBr₄). The process involves the formation of a halophosphonium salt intermediate.

The Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, such as an ester or azide (B81097). It utilizes a tertiary phosphine and an azodicarboxylate, which generate an alkoxyphosphonium salt intermediate that is susceptible to nucleophilic attack.

The Staudinger Reaction (or Staudinger Ligation): This reaction involves the reaction of a tertiary phosphine with an organic azide to produce a phosphazide, which then eliminates dinitrogen gas to form an aza-ylide. Hydrolysis of this intermediate yields a primary amine and the corresponding phosphine oxide.

Specific Context of Tributyl(4-cyanobenzyl)phosphonium Bromide within Advanced Organic Synthesis

This compound is a quaternary phosphonium salt with the CAS number 140141-42-0. Its structure features a central phosphorus atom bonded to three butyl chains and one 4-cyanobenzyl group, with bromide as the counterion. The synthesis typically involves the Sₙ2 reaction between tributylphosphine (B147548) and 4-cyanobenzyl bromide. wikipedia.org This particular salt is a precursor to a "stabilized" ylide, a feature conferred by the electron-withdrawing nature of the 4-cyanobenzyl group.

The 4-cyanobenzyl group plays a crucial role in modulating the reactivity of the phosphonium salt and its corresponding ylide. The cyano (-C≡N) group is strongly electron-withdrawing due to both the inductive effect (polarization of the sigma bond) and the resonance effect (delocalization of pi electrons). e-bookshelf.de

When the phosphonium salt is deprotonated at the benzylic carbon (the CH₂ group adjacent to the benzene (B151609) ring), the resulting negative charge of the ylide is delocalized into the aromatic ring and onto the cyano group. This delocalization stabilizes the ylide. masterorganicchemistry.com Stabilized ylides are less basic and less reactive than non-stabilized ylides (e.g., those with simple alkyl groups). organic-chemistry.org This difference in stability and reactivity has a direct impact on the stereochemical outcome of the Wittig reaction, with stabilized ylides generally favoring the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org

The choice of substituents on the phosphorus atom significantly influences the properties of the phosphonium salt and the resulting ylide. The most common alternative to alkylphosphines like tributylphosphine are arylphosphines, particularly triphenylphosphine (B44618).

Ylides derived from trialkylphosphines are generally more nucleophilic and more basic than their triphenylphosphine-derived counterparts. e-bookshelf.de This is because the alkyl groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the ylidic carbon. In contrast, the phenyl groups in triphenylphosphine are electron-withdrawing.

For this compound, the electron-donating butyl groups work in opposition to the electron-withdrawing 4-cyanobenzyl group. This creates a ylide that is stabilized by the cyanobenzyl moiety but retains higher reactivity compared to its (4-cyanobenzyl)triphenylphosphonium analogue. This balance can be exploited in syntheses where the reactivity of a fully non-stabilized ylide is too high, but a triphenylphosphine-based stabilized ylide is not reactive enough.

Data Tables

| Property | Tributylphosphine | Triphenylphosphine |

|---|---|---|

| Molecular Formula | C₁₂H₂₇P | C₁₈H₁₅P |

| Molecular Weight | 202.32 g/mol jdchem.com.cn | 262.29 g/mol jdchem.com.cn |

| Appearance | Colorless oily liquid wikipedia.org | White crystalline solid vedantu.com |

| Melting Point | -60 °C chemeurope.com | 80 °C vedantu.com |

| Boiling Point | 240 °C chemeurope.com | 377 °C vedantu.com |

| Solubility in Water | Insoluble nih.gov | Insoluble vedantu.com |

| Reactivity with Air | Readily oxidized wikipedia.org | Relatively air-stable, but oxidizes vedantu.com |

| Property | This compound | (4-Cyanobenzyl)triphenylphosphonium bromide |

|---|---|---|

| CAS Number | 140141-42-0 | 26104-68-7 sigmaaldrich.com |

| Molecular Formula | C₁₉H₃₁BrNP | C₂₆H₂₁BrNP |

| Molecular Weight | 398.34 g/mol | 458.35 g/mol |

| Melting Point | Not widely reported | 328 °C biomedres.us |

| Ylide Type | Stabilized | Stabilized |

| Relative Ylide Reactivity | Higher | Lower |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tributyl-[(4-cyanophenyl)methyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NP.BrH/c1-4-7-14-22(15-8-5-2,16-9-6-3)18-20-12-10-19(17-21)11-13-20;/h10-13H,4-9,14-16,18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJXHMOAONNTER-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C#N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380220 | |

| Record name | tributyl(4-cyanobenzyl)phosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140141-42-0 | |

| Record name | tributyl(4-cyanobenzyl)phosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Methodologies for the Synthesis and Derivatization of Tributyl 4 Cyanobenzyl Phosphonium Bromide

Direct Quaternization Routes for Phosphonium (B103445) Bromide Formation

The most common and direct method for synthesizing tributyl(4-cyanobenzyl)phosphonium bromide is through the quaternization of tributylphosphine (B147548). This process involves the formation of a new carbon-phosphorus bond, resulting in a positively charged phosphonium cation with bromide as the counter-ion.

The reaction between tributylphosphine and 4-cyanobenzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comimtm.cz In this concerted, single-step process, the phosphorus atom of tributylphosphine, with its available lone pair of electrons, acts as a potent nucleophile. youtube.com It attacks the electrophilic benzylic carbon of 4-cyanobenzyl bromide. total-synthesis.comnih.gov

This nucleophilic attack occurs from the side opposite to the bromine atom (back-side attack), leading to a transition state where the phosphorus-carbon bond is forming concurrently as the carbon-bromine bond is breaking. total-synthesis.comyoutube.com This mechanism results in an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com The presence of the electron-withdrawing cyano group on the benzyl (B1604629) ring enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack. The bromide ion is displaced as a good leaving group, resulting in the formation of the stable this compound salt. youtube.comtotal-synthesis.com

An optimized procedure involves charging a nitrogen-purged reactor with equimolar amounts of tributylphosphine and 4-cyanobenzyl bromide in ethanol (B145695). The reaction mixture is refluxed for an extended period to ensure completion.

The efficiency and rate of the SN2 reaction are highly dependent on the reaction conditions, particularly the choice of solvent and temperature. Solvents play a crucial role in stabilizing the reactants and the transition state. Polar aprotic solvents are often preferred for SN2 reactions as they can solvate the cation but not the nucleophile, leaving the latter more available to react. However, for the synthesis of phosphonium salts, a range of solvents can be employed.

For instance, the selective synthesis of monophosphonium salts from dihalides can be controlled by solvent choice; toluene (B28343) favors mono-substitution, while more polar solvents like DMF promote di-substitution. researchgate.net In the synthesis of this compound, solvents such as ethanol or methanol (B129727) are effective as they allow for homogeneous mixing of the reactants.

Temperature is another critical parameter. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. For the quaternization of tributylphosphine, reflux conditions, typically around 78-80°C in ethanol, are employed to provide the necessary activation energy for the alkylation to proceed efficiently. However, excessively high temperatures must be avoided to prevent potential side reactions, such as elimination reactions.

| Parameter | Condition | Rationale |

| Solvent | Ethanol or Methanol | Enables homogeneous mixing and facilitates product recovery. |

| Temperature | Reflux (e.g., 78-80°C for ethanol) | Provides sufficient activation energy for the SN2 reaction. |

| Atmosphere | Inert (Nitrogen) | Protects air-sensitive tributylphosphine from oxidation. |

To enhance the rate and efficiency of the quaternization, catalytic additives can be employed. Iodide catalysis is a well-established method for accelerating SN2 reactions involving alkyl bromides. stackexchange.com In this process, a catalytic amount of an iodide salt (e.g., lithium iodide or sodium iodide) is added to the reaction mixture.

Another catalytic approach involves the use of anion exchange resins. For example, a 201*7-type anion exchange resin can be used to enhance the reaction efficiency by stabilizing the transition state of the alkylation reaction.

| Catalyst | Mechanism | Advantage |

| Iodide (e.g., LiI, NaI) | In-situ formation of a more reactive alkyl iodide intermediate via Finkelstein reaction. stackexchange.com | Significantly increases reaction rate by providing a better leaving group (iodide) for the phosphine (B1218219) to displace. stackexchange.com |

| Anion Exchange Resin | Stabilizes the SN2 transition state. | Offers a scalable method and allows for easy catalyst removal via filtration and solvent recycling. |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. biomedres.usnih.gov For the synthesis of phosphonium salts, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions. biomedres.usresearchgate.net

The enhancement in reaction kinetics is attributed to the efficient and rapid heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms. nih.gov In the case of phosphonium salt synthesis, the polar reactants and the forming ionic salt interact strongly with the microwave irradiation, leading to a rapid increase in temperature and reaction rate. researchgate.net

Studies on the synthesis of (substituted-benzyl)triphenylphosphonium bromides, which are structurally similar to the target compound, have demonstrated the effectiveness of this method. Optimal conditions were found to be irradiation in a solvent like THF at 60°C for 30 minutes, resulting in yields of 87-98%. biomedres.usbiomedres.us This approach avoids the need for high temperatures and prolonged refluxing associated with conventional methods. biomedres.us

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | Reflux | 20-30 hours | Not specified | |

| Microwave Irradiation | 60 | 30 minutes | 94 (for triphenylphosphine (B44618) analogue) | biomedres.usbiomedres.us |

This reaction proceeds by protonation of the alcohol's hydroxyl group by the phosphine hydrobromide, which converts it into a good leaving group (water). The phosphine then acts as a nucleophile to displace the water molecule. researchgate.net To drive the reaction to completion, the water formed as a byproduct is typically removed, for example, by azeotropic distillation. researchgate.net Solvents like methylene (B1212753) chloride, chloroform, or acetonitrile (B52724) are commonly used, with the choice depending on the reactivity of the specific alcohol. researchgate.net

More recent protocols have been developed for the one-pot synthesis of phosphonium salts from benzyl alcohols using trimethylsilyl (B98337) bromide (TMSBr) and a phosphine like triphenylphosphine. organic-chemistry.orgnih.gov In this approach, TMSBr reacts with the alcohol to form an in-situ silyloxy intermediate, which is a better leaving group than the hydroxyl group, facilitating subsequent nucleophilic attack by the phosphine. nih.gov

Alkylation of Tributylphosphine with 4-Cyanobenzyl Bromide via S<sub>N</sub>2 Mechanism

Synthesis of Key Precursors: 4-Cyanobenzyl Bromide

The primary precursor for the direct quaternization synthesis is 4-cyanobenzyl bromide. Its availability and purity are crucial for the successful synthesis of the target phosphonium salt. Several methods exist for its preparation.

One common industrial method is the radical bromination of p-tolunitrile (B1678323) (4-methylbenzonitrile). This reaction is typically initiated by light (e.g., a tungsten lamp) or a radical initiator. Bromine is added dropwise to heated p-tolunitrile, maintaining the temperature around 145-150°C. guidechem.com The crude product can then be purified by washing with a solvent like ethanol and subsequent recrystallization from a mixed solvent system such as ethanol and ethyl acetate (B1210297) to yield high-purity white crystals. guidechem.com

Another effective pathway involves the bromination of 4-cyanobenzyl alcohol. This transformation can be achieved using various brominating agents. A high-yield method involves reacting 4-cyanobenzyl alcohol with a 48% aqueous solution of hydrobromic acid (HBr) under reflux in a solvent like n-hexane. google.com This method is advantageous as it is operationally simple, safe, and avoids the use of elemental bromine or other hazardous reagents. google.com Alternative brominating agents like phosphorus tribromide (PBr₃) can also be used.

| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| p-Tolunitrile | Br₂ | 145-150°C, light irradiation | Not specified | guidechem.com |

| 4-Cyanobenzyl Alcohol | 48% aq. HBr, n-hexane | Reflux | 92 | google.com |

| 4-Cyanobenzyl Alcohol | 48% aq. HBr, acetone | Reflux | 83 | google.com |

| 4-Cyanobenzylamine | NaNO₂, HBr | Not specified | Not specified | google.com |

Preparation Routes from 4-Cyanobenzyl Alcohol and Related Compounds

The synthesis of this compound from 4-cyanobenzyl alcohol is typically achieved through a two-step process. The initial step involves the conversion of the alcohol functional group into a more reactive leaving group, specifically a bromide, to facilitate the subsequent nucleophilic attack by tributylphosphine.

Step 1: Synthesis of 4-Cyanobenzyl Bromide

A common and direct method for this conversion is the reaction of 4-cyanobenzyl alcohol with hydrobromic acid (HBr) google.com. The reaction conditions, such as the choice of solvent and reaction time, can be varied to optimize the yield of the resulting 4-cyanobenzyl bromide. The general procedure involves refluxing 4-cyanobenzyl alcohol with an aqueous solution of HBr (e.g., 48%) in a suitable organic solvent. Upon completion, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying google.com.

| Solvent | Reflux Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| n-Hexane | 2 | 92% | google.com |

| Isopropanol | 3 | 92% | google.com |

| Acetone | 6 | 83% | google.com |

Step 2: Synthesis of this compound

Once 4-cyanobenzyl bromide is obtained, it is reacted with tributylphosphine in a quaternization reaction to form the target phosphonium salt. An optimized procedure involves charging a nitrogen-purged reactor with equimolar amounts of tributylphosphine and 4-cyanobenzyl bromide in ethanol . The use of an anion exchange resin as a catalyst can enhance the reaction's efficiency . The mixture is refluxed for an extended period, typically 20–30 hours, to ensure complete reaction . It is crucial to handle tributylphosphine under anaerobic conditions due to its air-sensitive nature .

Isolation and Purity Assessment of Synthesized this compound

Following the synthesis, a systematic approach is required to isolate the this compound product and assess its purity.

Isolation

The isolation process begins after the reaction is complete. If a solid catalyst like an anion exchange resin is used, it is first removed by filtration after cooling the reaction mixture to room temperature . The solvent, typically ethanol, is then removed, often under reduced pressure. The crude product can be purified by crystallization. This is achieved by dissolving the solid in a minimal amount of a suitable hot solvent (e.g., methanol) and then cooling the solution, sometimes to temperatures as low as -15°C, to induce the formation of pure crystals google.com. The purified solid product is then collected by suction filtration and dried, for instance, in a vacuum oven over a desiccant like phosphorus pentoxide, to remove any residual solvent google.comorgsyn.org.

Purity Assessment

The purity of the synthesized this compound is confirmed using a combination of analytical techniques. These methods provide information on the structural integrity and the presence of any impurities.

Melting Point Analysis: A sharp and defined melting point range is indicative of a pure crystalline compound. This can be compared against literature values for confirmation biomedres.us.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity confirmation.

¹H NMR: Provides information about the proton environment in the molecule, allowing for confirmation of the presence of the tributyl and 4-cyanobenzyl groups biomedres.us.

¹³C NMR: Used to identify all unique carbon atoms in the compound's structure researchgate.net.

³¹P{¹H} NMR: This is particularly useful for phosphonium salts. A high-purity sample is expected to exhibit a single, sharp peak in the ³¹P{¹H} NMR spectrum mdpi.com.

Chromatography: Techniques like column chromatography using a silica (B1680970) gel stationary phase can be employed for purification and to separate the desired product from any unreacted starting materials or byproducts rsc.org.

| Analytical Method | Purpose | Reference |

|---|---|---|

| Melting Point | Assess purity and identity of the crystalline solid. | biomedres.us |

| ¹H NMR Spectroscopy | Confirm the structure and proton environments. | biomedres.usresearchgate.net |

| ³¹P{¹H} NMR Spectroscopy | Confirm the phosphorus environment; a single peak indicates high purity. | mdpi.com |

| Column Chromatography | Purify the product by separating it from impurities. | rsc.org |

In Depth Analysis of Chemical Reactivity and Mechanistic Pathways of Tributyl 4 Cyanobenzyl Phosphonium Bromide

Generation and Characterization of Tributyl(4-cyanobenzyl)phosphonium Ylide

The formation of the Tributyl(4-cyanobenzyl)phosphonium ylide, the active Wittig reagent, is achieved through the deprotonation of the phosphonium (B103445) salt at the carbon atom adjacent to the phosphorus center. libretexts.orgyoutube.com This carbon is rendered acidic by the strong electron-withdrawing effect of the adjacent positively charged phosphonium group.

The generation of a phosphorus ylide requires a base strong enough to abstract the α-proton from the phosphonium salt. libretexts.orgnrochemistry.com The choice of base is critical and depends on the acidity of this proton. youtube.come-bookshelf.de For phosphonium salts that lead to stabilized ylides, such as Tributyl(4-cyanobenzyl)phosphonium bromide, the required base strength is generally lower than for salts that form unstabilized ylides. youtube.commsudenver.edu However, strong bases are commonly employed to ensure complete and rapid ylide formation. libretexts.org

Commonly used strong bases for this purpose include:

n-Butyllithium (n-BuLi): An organolithium reagent and a very strong base, often used in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to ensure irreversible deprotonation. masterorganicchemistry.comnrochemistry.com

Sodium Hydride (NaH): A non-nucleophilic strong base that is often used as a suspension in THF or dimethylformamide (DMF). The reaction produces hydrogen gas. organic-chemistry.orgnrochemistry.com

Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is soluble in polar aprotic solvents and is effective for deprotonation. nrochemistry.com

The reaction involves the attack of the base on a proton of the benzylic methylene (B1212753) group, transferring the electron density to the carbon and forming the neutral ylide, also known as a phosphorane. youtube.com

Table 1: Common Bases for Ylide Generation

| Base | Formula | Type | Typical Solvent |

|---|---|---|---|

| n-Butyllithium | C₄H₉Li | Organometallic | THF, Diethyl ether |

| Sodium Hydride | NaH | Metal Hydride | THF, DMF |

| Potassium tert-Butoxide | C₄H₉KO | Alkoxide | THF, t-Butanol |

Influence of the 4-Cyanobenzyl Substituent on Ylide Stability and Reactivity

The defining feature of the ylide derived from this compound is the 4-cyanobenzyl substituent. The cyano group (-C≡N) is a potent electron-withdrawing group, which stabilizes the negative charge on the adjacent carbanionic carbon through resonance and inductive effects. msudenver.edunumberanalytics.com This classifies the ylide as a "stabilized ylide." organic-chemistry.orgmasterorganicchemistry.com

This stabilization has several important consequences:

Increased Stability: Stabilized ylides are significantly more stable than their unstabilized (alkyl-substituted) counterparts. They can often be isolated and are less sensitive to air and moisture. core.ac.uk

Decreased Reactivity: The delocalization of the negative charge reduces the nucleophilicity of the ylidic carbon. msudenver.educore.ac.uk Consequently, stabilized ylides are less reactive and may react slowly or not at all with sterically hindered ketones, whereas they react readily with aldehydes. wikipedia.org

Stereochemical Control: The most critical impact of this stabilization is on the stereoselectivity of the Wittig reaction, where stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.orglibretexts.org

Table 2: Comparison of Ylide Characteristics

| Characteristic | Unstabilized Ylides (e.g., R=alkyl) | Stabilized Ylides (e.g., R=4-cyanobenzyl) |

|---|---|---|

| Stability | Low, highly reactive | High, can sometimes be isolated |

| Reactivity | High | Moderate |

| Basicity | Strongly basic | Weakly basic |

| Typical Product | (Z)-alkene | (E)-alkene |

Detailed Mechanistic Investigations of Wittig Olefination Mediated by this Compound

The mechanism of the Wittig reaction has been the subject of extensive research, with the currently accepted pathway for salt-free conditions involving a direct cycloaddition. wikipedia.orgacs.orgresearchgate.net The nature of the ylide—stabilized or unstabilized—plays a pivotal role in the kinetics and stereochemical outcome of the reaction. pitt.edu

For Wittig reactions conducted under lithium-free conditions, substantial evidence supports a mechanism that proceeds through a concerted [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound. wikipedia.orgacs.org This process leads directly to the formation of a four-membered ring intermediate known as an oxaphosphetane, bypassing the need for a discrete betaine (B1666868) intermediate. organic-chemistry.orgpitt.edu

The reaction is envisioned as a [π²s + π²a] cycloaddition, where the ylide and the carbonyl approach each other in a puckered, non-planar fashion to form the oxaphosphetane. wikipedia.org This intermediate is generally unstable and rapidly decomposes in a concerted, syn-elimination fashion (a retro-[2+2] cycloaddition) to yield the final alkene and a highly stable phosphine (B1218219) oxide byproduct, which is the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

Historically, the Wittig reaction was postulated to proceed via a two-step mechanism involving the initial nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine. libretexts.orgfiveable.menumberanalytics.com This betaine would then undergo ring closure to form the oxaphosphetane, which subsequently decomposes. libretexts.orgnumberanalytics.com

While the direct formation of the oxaphosphetane is now the favored mechanism under salt-free conditions, the concept of a betaine-like intermediate remains relevant. wikipedia.orgpitt.edu

Lithium Salt Effects: In the presence of lithium salts (often from the use of n-BuLi as a base), betaine intermediates can be stabilized and their formation may become more prominent. The presence of lithium can lead to equilibration between intermediates, a phenomenon termed "stereochemical drift," which can alter the final Z/E ratio of the alkene product. wikipedia.org

Reversibility: For stabilized ylides like the one derived from this compound, the initial cycloaddition step to form the oxaphosphetane is often reversible. quora.com This reversibility allows for equilibration towards the more thermodynamically stable trans-oxaphosphetane, which ultimately leads to the (E)-alkene.

The stereochemistry of the resulting alkene is one of the most crucial aspects of the Wittig reaction and is directly influenced by the stability of the ylide. organic-chemistry.orgwikipedia.org

With the stabilized ylide generated from this compound, the Wittig reaction is expected to exhibit high (E)-selectivity. organic-chemistry.orglibretexts.org The generally accepted rationale for this outcome is rooted in thermodynamic control. quora.com The initial cycloaddition between the stabilized ylide and an aldehyde can form two diastereomeric oxaphosphetanes (cis and trans). Because this step is reversible, the initially formed intermediates can revert to the starting materials and reform. quora.com The trans-oxaphosphetane, which has the bulky substituents on opposite sides of the four-membered ring, is sterically less hindered and thermodynamically more stable. Over time, the reaction equilibrates to favor this more stable trans intermediate, which then irreversibly decomposes via syn-elimination to produce the (E)-alkene. researchgate.netresearchgate.net

In contrast, unstabilized ylides react rapidly and irreversibly, and the reaction is under kinetic control, leading predominantly to the Z-alkene. organic-chemistry.orgwikipedia.org

Table 3: Summary of Stereochemical Control in the Wittig Reaction

| Ylide Type | Controlling Factor | Reversibility of Oxaphosphetane Formation | Predominant Intermediate | Final Alkene Product |

|---|---|---|---|---|

| Unstabilized | Kinetic Control | No (Irreversible) | cis-Oxaphosphetane | (Z)-Isomer |

| Stabilized | Thermodynamic Control | Yes (Reversible) | trans-Oxaphosphetane | (E)-Isomer |

Functional Group Tolerance and Limitations in Wittig Synthesis

The utility of a Wittig reagent, derived from a phosphonium salt such as this compound, is significantly defined by its tolerance toward various functional groups present in the carbonyl-containing substrate. Generally, the Wittig reaction is known for its broad functional group compatibility. libretexts.org Wittig reagents tolerate carbonyl compounds that contain functional groups like hydroxyl (-OH), ethers (-OR), aromatic nitro groups, and epoxides. wikipedia.orgmdpi.com

A key feature of the this compound is the cyano (-CN) group on the aromatic ring. When the corresponding ylide is formed, this electron-withdrawing group provides resonance stabilization. Such "stabilized ylides" are generally less reactive than non-stabilized ylides. libretexts.org While they react effectively with aldehydes, their reaction with sterically hindered ketones can be slow and result in low yields. libretexts.orgwikipedia.orgmdpi.com In such cases, the Horner–Wadsworth–Emmons (HWE) reaction is often a preferred alternative. libretexts.orgmdpi.com

The presence of the nitrile group itself is generally compatible with the Wittig reaction conditions, especially when it is conjugated with the ylide, as it would be in the ylide formed from this compound. wikipedia.orgmdpi.com However, the labile nature of certain aldehydes, which may undergo oxidation or polymerization, can be a limitation. libretexts.orgwikipedia.org

| Functional Group | Compatibility with Wittig Reagents | Notes |

|---|---|---|

| Alcohols (-OH) | High | Generally well-tolerated. |

| Ethers (-OR) | High | Compatible with reaction conditions. mdpi.com |

| Esters (-COOR) | Moderate | Generally tolerated, but can sometimes react with highly reactive ylides. |

| Nitriles (-CN) | High | Tolerated, especially when conjugated with the ylide. wikipedia.orgmdpi.com |

| Nitroarenes (-NO2) | High | Aromatic nitro groups are generally compatible. libretexts.orgmdpi.com |

| Epoxides | High | Generally well-tolerated. wikipedia.orgmdpi.com |

| Ketones (Sterically Hindered) | Low | Reaction is often slow and low-yielding, particularly with stabilized ylides. libretexts.orgmdpi.com |

Mechanistic Insights into Phase-Transfer Catalysis

This compound serves as a classic example of a phase-transfer catalyst (PTC), facilitating reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comscienceinfo.com The mechanism of PTC enhances reaction rates by transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the substrate is dissolved. dalalinstitute.comresearchgate.net

Anion Extraction and Interfacial Mass Transfer Processes in Biphasic Systems

In a biphasic system, an ionic reactant, such as sodium cyanide, is often soluble in the aqueous phase but insoluble in the organic phase containing the organic substrate (e.g., an alkyl halide). dalalinstitute.com The core of the PTC mechanism involves the phosphonium salt acting as a transport vehicle. researchgate.net The lipophilic (organic-loving) nature of the tributyl and cyanobenzyl groups on the phosphonium cation allows the entire salt to have significant solubility in the organic phase.

The process begins at the liquid-liquid interface. mdpi.com The phosphonium cation (Q⁺), in this case, tributyl(4-cyanobenzyl)phosphonium, exchanges its bromide anion for an anion from the aqueous phase (Y⁻). mdpi.com

Q⁺X⁻ (org) + M⁺Y⁻ (aq) ⇌ Q⁺Y⁻ (org) + M⁺X⁻ (aq)

This newly formed ion pair, Q⁺Y⁻, possesses sufficient lipophilicity to migrate from the interface into the bulk of the organic phase. mdpi.comwiley-vch.de This transfer circumvents the insolubility of the reactant anion in the organic solvent, thereby overcoming the mass transfer limitation that would otherwise prevent the reaction. researchgate.net The rate of this process is influenced by factors such as the interfacial area, which can be increased by vigorous stirring or agitation. princeton.edu

Role of the Phosphonium Cation in Substrate Activation and Reaction Acceleration

The role of the phosphonium cation extends beyond simply transporting the anion; it also acts as an activating agent. operachem.comias.ac.in In the aqueous phase, an anion is heavily solvated by water molecules, which stabilizes it and reduces its nucleophilicity. Furthermore, in solid form or as a tight ion pair with a small metal cation like Na⁺, its reactivity is low. princeton.edu

When the tributyl(4-cyanobenzyl)phosphonium cation pairs with the reactant anion and moves it into the organic phase, the anion is shielded from the aqueous phase. The large, bulky organic groups on the phosphorus atom create a greater distance between the cation and the anion compared to a small metal cation. princeton.edu This results in a weaker ion pair with reduced coulombic attraction. princeton.edu The anion in the organic phase is consequently less solvated and exists as a "naked" or more reactive species. operachem.com This increased nucleophilicity leads to a dramatic acceleration of the reaction rate with the organic substrate. dalalinstitute.com

Comparative Mechanistic Studies with Other Phosphonium-Based Phase-Transfer Catalysts

The effectiveness of a phase-transfer catalyst is determined by the structure of its cation and the nature of its anion. While this compound is a representative phosphonium salt catalyst, its performance can be compared with other onium salts (both phosphonium and ammonium) and other catalyst classes like crown ethers.

Phosphonium salts are generally more thermally stable than their ammonium (B1175870) counterparts, making them suitable for reactions requiring higher temperatures. ias.ac.inresearchgate.net However, they can exhibit lower stability under strongly basic conditions. ias.ac.in The lipophilicity of the cation is crucial; a highly lipophilic cation ensures better compatibility with the organic phase and more efficient anion transfer. ias.ac.in Crown ethers represent another class of PTCs that function by encapsulating the metal cation (e.g., K⁺), making the entire inorganic salt soluble in the organic phase. jetir.org While highly effective, crown ethers are often more expensive than phosphonium salts. ias.ac.inmdma.ch

| Catalyst Type | General Advantages | General Disadvantages | Mechanism Notes |

|---|---|---|---|

| Phosphonium Salts (e.g., this compound) | - Good thermal stability ias.ac.inresearchgate.net | - More expensive than ammonium salts mdma.ch | Forms a lipophilic ion pair with the anion, transferring it to the organic phase. mdpi.com |

| Ammonium Salts | - Inexpensive mdma.ch | - Lower thermal stability (Hofmann elimination) ias.ac.in | Mechanism is analogous to phosphonium salts. |

| Crown Ethers | - High activity and stability ias.ac.inmdma.ch | - Expensive ias.ac.inmdma.ch | Encapsulates the metal cation, solubilizing the entire salt in the organic phase. jetir.org |

| Polyethylene Glycols (PEGs) | - Very inexpensive mdma.ch | - Generally lower activity than onium salts or crown ethers mdma.ch | Complexes with the metal cation, similar to crown ethers but with lower efficiency. |

Exploration of Other Mechanistic Reactivity Modes

Beyond their well-established roles in Wittig reactions and phase-transfer catalysis, phosphonium cations can exhibit other modes of reactivity, notably functioning as Lewis acids.

Lewis Acidity and its Catalytic Implications for Phosphonium Cations

A Lewis acid is a chemical species that can accept an electron pair. While not intuitive, phosphonium cations can function as potent Lewis acids, a property that stems from the electronic structure of the phosphorus atom. rsc.orgrsc.org Highly electrophilic phosphonium cations (EPCs) possess an energetically accessible low-lying σ* antibonding orbital (LUMO) at the phosphorus center, which can accept electron density from a Lewis base. rsc.org

This Lewis acidity allows phosphonium cations to catalyze a range of organic transformations, such as Diels-Alder reactions and Nazarov cyclizations, by activating substrates. acs.orgresearchgate.net For example, a phosphonium cation can coordinate to a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The Lewis acidity can be tuned by altering the substituents on the phosphorus atom; electron-withdrawing groups enhance the acidity. nih.gov

For this compound, the presence of alkyl and benzyl (B1604629) groups suggests a moderate Lewis acidity compared to cations with highly electron-withdrawing substituents like perfluorinated phenyl groups. acs.org Nevertheless, this inherent Lewis acidity represents a potential catalytic pathway that could be exploited in various synthetic applications beyond the traditional roles of this phosphonium salt.

Participation in Photoredox-Catalyzed Transformations

The utility of phosphonium salts in organic synthesis has been significantly expanded through the advent of photoredox catalysis. This strategy allows for the generation of highly reactive radical intermediates under mild conditions using visible light. While research directly focused on this compound in this specific context is not extensively documented in publicly available literature, a strong basis for its reactivity can be established by examining analogous studies on substituted benzylphosphonium salts.

Research into the photoredox-catalyzed reactions of benzyltriphenylphosphonium (B107652) salts has demonstrated their capacity to serve as effective precursors for benzylic radicals. rsc.orgnih.govrsc.org This transformation is predicated on the homolytic cleavage of the carbon-phosphorus (C–P) bond, a process facilitated by single-electron transfer (SET) with a photo-excited catalyst. rsc.org

The proposed mechanistic pathway commences with the excitation of a photocatalyst, such as an iridium complex (e.g., [Ir(dtbbpy)(ppy)₂]PF₆), upon irradiation with visible light. The excited photocatalyst is a potent single-electron reductant. It can transfer an electron to the benzylphosphonium salt. This reduction likely leads to the formation of a transient, unstable phosphoranyl radical, which then undergoes rapid fragmentation to yield a benzylic radical and the corresponding phosphine (in this case, tributylphosphine).

Once formed, the fate of the 4-cyanobenzyl radical is dictated by the electronic properties of the substituent on the aromatic ring and the reaction conditions. rsc.orgdigitellinc.com The cyano group at the para-position is a strong electron-withdrawing group. Studies on similarly substituted benzyltriphenylphosphonium salts have shown that electron-poor benzylic radicals predominantly undergo hydrogen atom transfer (HAT) from a suitable donor in the reaction medium, leading to the formation of the corresponding reduced product, 4-methylbenzonitrile. rsc.orgdigitellinc.com This is in contrast to benzylphosphonium salts bearing electron-donating groups, which tend to favor radical-radical coupling to form bibenzyl derivatives. rsc.orgdigitellinc.com The source of the hydrogen atom can be a component of the reaction mixture, such as the solvent or an amine used as a sacrificial reductant. carthage.edu

A generalized reaction scheme for the photoredox-catalyzed transformation of this compound is depicted below:

Step 1: Excitation of Photocatalyst PC + hν → PC*

Step 2: Single Electron Transfer (SET) PC* + [NC-C₆H₄-CH₂-P(Bu)₃]⁺Br⁻ → [PC]⁺ + [NC-C₆H₄-CH₂-P(Bu)₃]• + Br⁻

Step 3: Fragmentation [NC-C₆H₄-CH₂-P(Bu)₃]• → NC-C₆H₄-CH₂• + P(Bu)₃

Step 4: Hydrogen Atom Transfer (HAT) NC-C₆H₄-CH₂• + H-donor → NC-C₆H₄-CH₃ + [donor]•

Detailed research findings on a range of substituted benzyltriphenylphosphonium salts underscore the directing effect of the aromatic substituent. The following table, based on the findings from analogous systems, illustrates the general reactivity trends and expected outcomes.

| Benzylphosphonium Salt Substituent (para-) | Predominant Reaction Pathway | Major Product(s) |

| -H | Dimerization | Bibenzyl |

| -CH₃ | Dimerization | 4,4'-Dimethylbibenzyl |

| -OCH₃ | Dimerization | 4,4'-Dimethoxybibenzyl |

| -CN | Reduction (HAT) | 4-Methylbenzonitrile |

| -Br | Reduction & Dimerization | 4-Bromotoluene & 4,4'-Dibromobibenzyl |

| -CF₃ | Reduction (HAT) | 4-(Trifluoromethyl)toluene |

This table clearly situates the expected reactivity of this compound within the broader context of photoredox-catalyzed C–P bond cleavage, highlighting a preference for the reduction pathway due to the influence of the electron-withdrawing cyano group. rsc.orgdigitellinc.com

Broad Spectrum of Applications of Tributyl 4 Cyanobenzyl Phosphonium Bromide in Modern Organic Synthesis

Primary Role as a Wittig Reagent in Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. wikipedia.orgchemistrysteps.com Tributyl(4-cyanobenzyl)phosphonium bromide serves as a precursor to a specific type of Wittig reagent known as a phosphonium (B103445) ylide. This transformation is typically achieved by deprotonating the phosphonium salt with a strong base, such as n-butyllithium. libretexts.orgmasterorganicchemistry.com The resulting ylide is nucleophilic at the carbon adjacent to the phosphorus and reacts readily with carbonyl compounds. chemistrysteps.com

A key feature of the Wittig reaction is its ability to control the stereochemistry (E/Z configuration) of the resulting double bond. The ylide generated from this compound is considered a "stabilized" ylide. This stabilization arises from the electron-withdrawing nature of the 4-cyanobenzyl group, which delocalizes the negative charge on the ylidic carbon.

According to established principles of the Wittig reaction, stabilized ylides generally exhibit high selectivity for the formation of (E)-alkenes (trans isomers). organic-chemistry.orgresearchgate.net This selectivity is attributed to the reaction being under thermodynamic control, allowing the intermediates to equilibrate to the more stable trans-configured transition state before the final product is formed. wikipedia.org This makes this compound a valuable reagent for the stereoselective synthesis of (E)-alkenes that are functionalized with a cyanophenyl group. nih.gov

The ability to reliably form a cyano-substituted alkene makes this compound a useful tool in multi-step syntheses. The resulting alkene can be a key structural element in a larger, more complex molecule or a versatile intermediate for further transformations. The cyano group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functional groups.

The Wittig reaction using this reagent allows for the coupling of two different molecular fragments—one derived from the phosphonium salt and the other from the aldehyde or ketone—thereby facilitating the construction of complex carbon skeletons. masterorganicchemistry.com This is particularly important in the synthesis of natural products and pharmaceutical compounds where precise control over molecular architecture is essential.

| Aldehyde/Ketone Reactant | Expected (E)-Alkene Product |

| Cyclohexanone | (E)-(2-(cyclohexylidene)methyl)benzonitrile |

| Benzaldehyde | (E)-4-(2-phenylvinyl)benzonitrile |

| Acetone | (E)-4-(2-methylprop-1-en-1-yl)benzonitrile |

Table 1: Examples of (E)-alkenes synthesized from the ylide derived from this compound and various carbonyl compounds.

At its core, the Wittig reaction is a method for replacing a carbonyl oxygen atom with a carbon group derived from the ylide. chemistrysteps.comlibretexts.org In the case of this compound, the reaction introduces a 4-cyanobenzylidene group (=CH-C₆H₄-CN). This specific transformation is highly reliable and ensures that the new double bond is formed exclusively at the location of the original carbonyl group, avoiding the formation of isomeric mixtures that can occur with other elimination reactions. libretexts.org This precise control is a significant advantage in synthetic chemistry.

Utilization as an Efficient Phase-Transfer Catalyst

Quaternary phosphonium salts, including this compound, are highly effective phase-transfer catalysts (PTCs). fzgxjckxxb.comalfachemic.com Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants that are located in separate, immiscible phases, such as an aqueous phase and an organic phase. scienceinfo.comoperachem.com The phosphonium salt acts as a shuttle, transporting a reactant from one phase (typically the aqueous phase) into the other (the organic phase) where the reaction can proceed. fzgxjckxxb.comscienceinfo.com

The effectiveness of phosphonium salts as PTCs stems from their structure: the positively charged phosphorus core is surrounded by lipophilic alkyl or aryl groups (in this case, three butyl groups and a cyanobenzyl group). This structure allows the cation to be soluble in the organic phase while still being able to pair with an anion from the aqueous phase. operachem.com

Nucleophilic substitution reactions, such as the reaction of an alkyl halide (dissolved in an organic solvent) with a nucleophile like cyanide or hydroxide (B78521) (dissolved in water), are often slow because the reactants cannot mix. A PTC like this compound overcomes this limitation.

The catalytic cycle can be described as follows:

In the aqueous phase, the phosphonium cation (Q⁺) pairs with the nucleophilic anion (Nu⁻) to form an ion pair [Q⁺Nu⁻].

This ion pair, due to the lipophilic nature of the butyl groups, is soluble in the organic phase and migrates across the phase boundary.

In the organic phase, the "naked" nucleophile is highly reactive and attacks the organic substrate (R-X), forming the product (R-Nu) and releasing the halide anion (X⁻).

The phosphonium cation then pairs with the halide anion [Q⁺X⁻] and returns to the aqueous phase to repeat the cycle.

This process allows the reaction to proceed at a much faster rate and under milder conditions than would otherwise be possible. ijirset.com Phosphonium salts are often preferred over ammonium (B1175870) salts in PTC due to their higher thermal stability. fzgxjckxxb.com

| Parameter | Typical Condition | Rationale |

| Catalyst Loading | 1-10 mol% | Catalytic amounts are sufficient as the PTC is regenerated. |

| Solvent System | Toluene (B28343)/Water, Dichloromethane/Water | A biphasic system is required for PTC to function. operachem.com |

| Temperature | 25-100 °C | Phosphonium salts are thermally stable, allowing for a wide range of reaction temperatures. fzgxjckxxb.com |

| Agitation | Vigorous stirring | Maximizes the interfacial area between the two phases, increasing the rate of ion pair transport. |

Table 2: General Conditions for Nucleophilic Substitution using Phosphonium Salt PTCs.

Phase-transfer catalysis is also employed in oxidation reactions. A notable application is in oxidative desulfurization (ODS) of fuels, a process designed to remove sulfur-containing organic compounds like dibenzothiophene (B1670422) (DBT). upd.edu.phresearchgate.net In a typical ODS system, an oxidizing agent (e.g., hydrogen peroxide) resides in the aqueous phase, while the fuel containing the sulfur compounds constitutes the organic phase.

A phosphonium salt can facilitate the transfer of the oxidizing species (or a catalytically active form of it) into the organic phase. For instance, in systems using phosphotungstic acid and hydrogen peroxide, the catalyst can help transport the active peroxo-tungstate species into the organic phase to oxidize the sulfur compounds to their corresponding sulfones. mdpi.commdpi.com These sulfones are more polar than the original sulfides and can be easily removed from the fuel by extraction or adsorption. The use of PTCs in ODS allows the process to occur under mild conditions without the need for high temperatures or pressures. mdpi.com

Enabling Asymmetric Phase-Transfer Catalysis with Chiral Analogues

The field of asymmetric phase-transfer catalysis (PTC) has seen significant advancements through the development of chiral quaternary phosphonium salts. These catalysts are instrumental in synthesizing enantioenriched molecules by facilitating reactions between reactants in immiscible phases. Chiral phosphonium salts create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

However, a review of the scientific literature does not yield specific examples or dedicated studies on chiral analogues of this compound for use in asymmetric phase-transfer catalysis. While a diverse range of chiral phosphonium salt catalysts has been developed and successfully applied in various asymmetric transformations, including alkylations, Michael additions, and aldol (B89426) reactions, research focusing on chiral derivatives of this particular phosphonium salt is not apparent. The development of such analogues would likely involve the introduction of chirality either in the phosphonium core or through chiral substituents on the butyl or benzyl (B1604629) groups.

Contribution to the Synthesis of Advanced Intermediates for Complex and Bioactive Molecules

Quaternary phosphonium salts are crucial reagents in organic synthesis, most notably as precursors for ylides in the Wittig reaction, which is a cornerstone of carbon-carbon double bond formation.

Integration into Multi-Step Synthetic Strategies for Natural Products and Analogues

The synthesis of natural products is a significant driver of innovation in organic chemistry, often requiring a toolbox of reliable and selective reactions. The Wittig reaction, for which this compound could serve as a precursor, is a powerful method for olefination in the assembly of complex natural product frameworks. nih.govmasterorganicchemistry.com

Despite the potential utility of the ylide derived from this phosphonium salt, there are no specific examples in the scientific literature of its integration into the multi-step synthesis of natural products or their analogues. Synthetic chemists often select Wittig reagents based on the desired reactivity and stereoselectivity, and the specific combination of tributyl phosphine (B1218219) and a 4-cyanobenzyl group may not have been the optimal choice for the natural product targets described to date.

Broader Utility in Carbon-Carbon Bond Forming Reactions

Beyond the Wittig reaction, phosphonium salts can play other roles in facilitating carbon-carbon bond formation.

Exploration in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds. In many of these reactions, phosphine ligands are crucial for the catalytic cycle. While phosphonium salts can sometimes serve as precursors to phosphine ligands, there is no specific evidence in the literature of this compound being explored or utilized in this capacity for cross-coupling methodologies. nih.govorganic-chemistry.orgresearchgate.net The focus in this area is typically on the electronic and steric properties of the neutral phosphine ligand itself.

| Cross-Coupling Reaction | General Role of Phosphorus Compounds | Reported Use of this compound |

| Suzuki Coupling | Phosphine ligands for Palladium catalyst | No specific data available |

| Heck Coupling | Phosphine ligands for Palladium catalyst | No specific data available |

| Sonogashira Coupling | Phosphine ligands for Palladium catalyst | No specific data available |

Other Electrophilic or Nucleophilic Transformations Facilitated by this Compound

The formation of this compound itself is a result of a nucleophilic transformation, specifically the SN2 reaction between tributylphosphine (B147548) (the nucleophile) and 4-cyanobenzyl bromide (the electrophile).

Emerging Research Frontiers and Future Directions for Tributyl 4 Cyanobenzyl Phosphonium Bromide Chemistry

Computational and Theoretical Chemistry Approaches for Predicting Reactivity and Selectivity

Modern computational chemistry offers powerful tools to elucidate reaction mechanisms and predict the behavior of catalysts like Tributyl(4-cyanobenzyl)phosphonium bromide, thereby accelerating the development of more efficient and selective chemical processes.

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of chemical reactions at the electronic level. For this compound, DFT calculations can provide critical insights into its catalytic activity. By modeling the reaction pathways of processes where it acts as a catalyst, researchers can identify the transition states and calculate their corresponding energy barriers. This information is crucial for understanding the factors that control the reaction rate and selectivity.

For instance, in a hypothetical phase-transfer catalyzed nucleophilic substitution reaction, DFT could be employed to compare the energy profiles of the reaction with and without the phosphonium (B103445) salt. Such studies would likely reveal that the phosphonium cation stabilizes the anionic nucleophile through electrostatic interactions, thereby lowering the activation energy of the rate-determining step. The presence of the electron-withdrawing cyano group on the benzyl (B1604629) moiety is expected to influence the charge distribution on the phosphonium cation, a factor that can be precisely quantified through DFT.

Future DFT studies could systematically investigate the effect of modifying the substituents on the phosphorus atom or the benzyl group, providing a rational basis for the design of more active catalysts. The table below illustrates the type of data that could be generated from such computational studies, comparing the calculated activation energies for a model reaction with different phosphonium salt catalysts.

| Catalyst | Reaction Step | Calculated Activation Energy (kcal/mol) |

| This compound | Nucleophilic Attack | 15.2 |

| Tributyl(benzyl)phosphonium bromide | Nucleophilic Attack | 16.5 |

| Tetraphenylphosphonium bromide | Nucleophilic Attack | 18.1 |

| Note: The data in this table is hypothetical and for illustrative purposes to show the potential output of DFT studies. |

Phase-transfer catalysis (PTC) inherently involves the transfer of species between two immiscible phases, typically an aqueous and an organic phase. The efficiency of a PTC catalyst like this compound is critically dependent on its behavior at the liquid-liquid interface. Molecular dynamics (MD) simulations are exceptionally well-suited to study these complex interfacial phenomena.

MD simulations can model the dynamic behavior of the phosphonium salt at the interface, providing insights into its orientation, solvation, and its mechanism of ion transport. For this compound, simulations could reveal how the interplay between the hydrophobic butyl chains and the more polar cyanobenzyl group dictates its positioning at the interface. This understanding is key to optimizing reaction conditions, such as the choice of solvent and stirring rate, to maximize catalytic efficiency. Furthermore, MD simulations can be used to study the aggregation behavior of the phosphonium salt, which can significantly impact its catalytic activity.

Rational Design and Synthesis of Next-Generation this compound Analogues

Building on the insights gained from computational studies, the rational design and synthesis of new analogues of this compound offer a promising avenue for developing catalysts with tailored properties.

The three butyl groups in this compound play a significant role in its solubility and steric properties. Systematically replacing these butyl groups with other alkyl or aryl substituents can fine-tune the catalyst's lipophilicity, which is a critical parameter in phase-transfer catalysis. For example, introducing longer alkyl chains could enhance its solubility in nonpolar organic solvents, while incorporating more sterically demanding groups could influence the selectivity of certain reactions.

Furthermore, the thermal and chemical stability of the phosphonium salt is directly related to the nature of the groups attached to the phosphorus atom. While tributylphosphonium salts are generally robust, the synthesis of analogues with enhanced stability, particularly under harsh reaction conditions, would broaden their applicability. The following table provides a conceptual overview of how modifications to the phosphine (B1218219) moiety could be designed to achieve specific catalytic properties.

| Modification of Phosphine Moiety | Desired Property Enhancement | Rationale |

| Replace butyl with octyl chains | Increased lipophilicity | Improved solubility in nonpolar organic phases for specific PTC applications. |

| Introduce phenyl groups | Modified steric and electronic effects | Phenyl groups can influence selectivity through pi-pi stacking interactions. |

| Incorporate chiral phosphine | Enantioselectivity in asymmetric catalysis | Introduction of a chiral center at the phosphorus atom for asymmetric synthesis. |

The 4-cyanobenzyl group of this compound is a prime target for chemical modification to introduce new functionalities. The cyano group itself imparts specific electronic properties, but it can be replaced or supplemented with other functional groups to create multifunctional catalysts.

For instance, incorporating a hydrogen-bond donor group, such as a hydroxyl or amide moiety, onto the benzyl ring could lead to a bifunctional catalyst. Such a catalyst could simultaneously activate a nucleophile through the phosphonium center and an electrophile through hydrogen bonding, leading to enhanced reactivity and selectivity. Another intriguing possibility is the introduction of a second, different catalytic site on the benzyl group, enabling tandem or cascade reactions to be carried out with a single catalyst.

Expanding the Catalytic Repertoire of this Compound

While this compound is primarily considered for phase-transfer catalysis, the unique properties of phosphonium salts suggest a much broader range of potential catalytic applications. Future research will likely focus on exploring its utility in other areas of organic synthesis.

One promising area is its use as an organocatalyst for reactions such as the cycloaddition of CO2 to epoxides to form cyclic carbonates, a process of significant industrial importance for carbon capture and utilization. The phosphonium bromide can act as both a Lewis acid (the phosphonium center) and a nucleophile (the bromide anion) to facilitate this transformation. The electron-withdrawing cyano group in this compound may enhance the Lewis acidity of the phosphorus center, potentially leading to higher catalytic activity compared to simple tetraalkylphosphonium salts.

Furthermore, phosphonium salts have been shown to be effective catalysts or co-catalysts in a variety of other transformations, including polymerization reactions, Friedel-Crafts reactions, and various coupling reactions. The specific structural features of this compound, namely the combination of lipophilic butyl groups and the polar cyanobenzyl group, may offer unique advantages in these contexts. Systematic screening of this compound in a wider range of organic reactions is a key direction for future research.

Development of New Catalytic Cycles and Transformations beyond Olefination and PTC

There is currently no specific information available in the scientific literature regarding the development of new catalytic cycles or transformations involving this compound that go beyond its expected, yet undocumented, role in olefination or phase-transfer catalysis (PTC). Research detailing its application in other catalytic processes has not been identified.

Applications in Green Chemistry and Sustainable Synthesis (e.g., Solvent-free or Aqueous Media Reactions)

Detailed research findings or specific examples of this compound's application in green chemistry and sustainable synthesis, such as its use in solvent-free conditions or aqueous media, are not present in the available literature. While phosphonium salts, in general, are explored for such purposes, specific data for this compound is absent.

Integration into Emerging Synthetic Methodologies

Flow Chemistry and Continuous Processing Applications

There are no published studies or data that describe the integration or application of this compound in flow chemistry or continuous processing systems. This remains a hypothetical area of application without current scientific backing.

Chemo- and Regioselective Transformations for Complex Molecular Architectures

Specific research demonstrating the utility of this compound in achieving chemo- and regioselective transformations for the synthesis of complex molecular architectures could not be found. The potential of the compound in this area has not been documented in peer-reviewed literature.

Due to the lack of available data, interactive data tables and detailed research findings for the specified topics concerning this compound cannot be generated at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.